cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Übersicht

Beschreibung

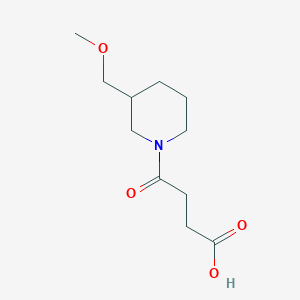

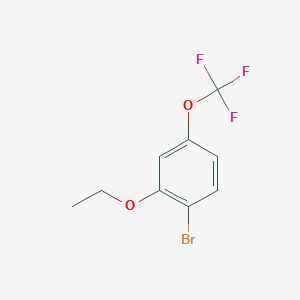

“Cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1376609-34-5 . It has a molecular weight of 232.3 .

Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl) (methyl)carbamate" . The InChI code is "1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1" . This suggests that the compound contains a fluorinated piperidine ring, a carbamate group, and a tert-butyl ester group.

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Stereospecific Syntheses : Research on the stereospecific synthesis of fluorine-containing compounds and cyclopropanes provides insights into methodologies that could be applicable to the synthesis and application of "cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester". The novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid highlights a multi-step approach involving fluorination and reductive desulfonylation processes, showcasing techniques that might be relevant for synthesizing fluorinated piperidines (Toyota et al., 1996).

Synthetic Routes to Piperidine Derivatives : A study on the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, demonstrates advanced synthetic strategies that may be adapted for related compounds (Hao et al., 2011).

Catalytic Applications : Research into cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes illustrates the compound's use as a catalyst for oxidative cyclization, suggesting potential roles in synthetic chemistry and industrial applications (Dönges et al., 2014).

Medicinal Chemistry Applications

Neuropeptide Y Antagonist Synthesis : The practical synthesis of a neuropeptide Y antagonist, highlighting the use of stereoselective addition to ketenes, showcases the compound's potential applications in the development of therapeutics (Iida et al., 2005).

Enantioselective Syntheses of Bioactive Alkaloids : Demonstrating the versatility of piperidine derivatives for synthesizing bioactive alkaloids, such as sedridine and coniine, underscores the compound's relevance in medicinal chemistry and drug development (Passarella et al., 2005).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCKWWMMIKCCKU-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)